6-methyl-2-(2-naphthalen-1-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one
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Overview
Description
6-Methyl-2-(2-naphthalen-1-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one is a complex organic compound with a molecular formula of C17H14N2O2S and a molecular weight of 310.37 g/mol This compound is known for its unique structure, which includes a pyrimidinone core substituted with a naphthyl group and a sulfanyl group
Preparation Methods
The synthesis of 6-methyl-2-(2-naphthalen-1-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one involves several steps. One common synthetic route includes the reaction of 6-methyl-2-thiouracil with 2-bromo-1-(naphthalen-1-yl)ethanone under basic conditions. The reaction typically occurs in a solvent such as dimethylformamide (DMF) and requires a base like potassium carbonate (K2CO3) to facilitate the substitution reaction . The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
6-Methyl-2-(2-naphthalen-1-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
6-Methyl-2-(2-naphthalen-1-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-methyl-2-(2-naphthalen-1-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the naphthyl group may interact with hydrophobic pockets in enzymes or receptors, affecting their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
6-Methyl-2-(2-naphthalen-1-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one can be compared with other similar compounds, such as:
6-Methyl-2-(2-phenyl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one: This compound has a phenyl group instead of a naphthyl group, which may result in different biological activities and chemical reactivity.
6-Methyl-2-(2-naphthalen-1-yl-2-oxoethyl)thio-1H-pyrimidin-4-one:
6-Methyl-2-(2-naphthalen-1-yl-2-oxoethyl)amino-1H-pyrimidin-4-one: The amino group can introduce different hydrogen bonding interactions and affect the compound’s solubility and biological activity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
6-methyl-2-(2-naphthalen-1-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-9-16(21)19-17(18-11)22-10-15(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-9H,10H2,1H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLVAUVHOSUPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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